molecular formula C11H7N3O2S B5988966 6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione

6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione

Cat. No.: B5988966
M. Wt: 245.26 g/mol
InChI Key: KPILJRDZLPHUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione is a heterocyclic compound that incorporates both thiadiazole and pyridine ringsThe unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for synthetic and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require refluxing in ethanol to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione is unique due to its specific combination of thiadiazole and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-9-7(6-4-2-1-3-5-6)10(16)12-11-8(9)13-14-17-11/h1-5,7H,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPILJRDZLPHUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(NC2=O)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.